molecular formula C23H17N3O5S B4918674 2-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE

2-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE

Cat. No.: B4918674
M. Wt: 447.5 g/mol
InChI Key: BGSFHPVTBNPXBN-NHDPSOOVSA-N
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Description

2-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound with potential applications in various scientific fields

Preparation Methods

The synthesis of 2-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Final assembly: The final step involves the coupling of the functionalized intermediates to form the target compound under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

2-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings to introduce new substituents.

    Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents and conditions used in these reactions include catalysts like palladium, solvents like dichloromethane, and conditions such as reflux or microwave irradiation. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar compounds to 2-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE include other thiazole and benzimidazole derivatives. These compounds may share similar structural features but differ in their functional groups, leading to variations in their reactivity and applications. Examples of similar compounds include:

    Thiazole derivatives: Compounds with a thiazole ring and various substituents.

    Benzimidazole derivatives: Compounds with a benzimidazole core and different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(2Z)-2-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5S/c1-12-8-17-19(9-13(12)2)25-22(27)21(32-23(25)24-17)11-15-5-7-20(31-15)16-6-4-14(30-3)10-18(16)26(28)29/h4-11H,1-3H3/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSFHPVTBNPXBN-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)OC)[N+](=O)[O-])SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N3C(=O)/C(=C/C4=CC=C(O4)C5=C(C=C(C=C5)OC)[N+](=O)[O-])/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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